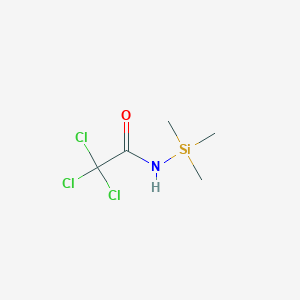

N-trimethylsilyl-trichloroacetamide

CAS No.:

Cat. No.: VC13881765

Molecular Formula: C5H10Cl3NOSi

Molecular Weight: 234.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10Cl3NOSi |

|---|---|

| Molecular Weight | 234.6 g/mol |

| IUPAC Name | 2,2,2-trichloro-N-trimethylsilylacetamide |

| Standard InChI | InChI=1S/C5H10Cl3NOSi/c1-11(2,3)9-4(10)5(6,7)8/h1-3H3,(H,9,10) |

| Standard InChI Key | ASABUEJOVHOJSW-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)NC(=O)C(Cl)(Cl)Cl |

Introduction

Chemical Identity and Structural Properties

N-Trimethylsilyl-trichloroacetamide is characterized by a trichloroacetamide backbone modified with a trimethylsilyl (TMS) group. Key structural and physicochemical properties are inferred from related compounds:

Table 1: Inferred Physicochemical Properties

The compound’s silyl group enhances volatility, making it suitable for gas chromatography (GC) derivatization, akin to MSTFA .

Synthesis and Reaction Mechanisms

Reaction Mechanism

Silylation typically proceeds via nucleophilic substitution, where the active hydrogen of the acetamide is replaced by the TMS group. For example:

This mechanism aligns with silylation protocols for MSTFA and similar reagents .

Applications in Organic and Analytical Chemistry

Derivatization for GC-MS

Like MSTFA, N-trimethylsilyl-trichloroacetamide may act as a silylating agent to convert polar functional groups (e.g., -OH, -NH) into volatile trimethylsilyl derivatives, enhancing detectability in GC-MS .

Pharmaceutical Intermediate

Trichloroacetamides are intermediates in synthesizing bioactive molecules. For instance, trichloroacetamide derivatives are metabolites of famprofazone and steroid hormones . Silylation could improve their stability during synthesis.

Catalysis and Cooperative Activation

Protonated phenanthrolinium salts catalyze glycosylation reactions via hydrogen-bonding interactions with trichloroacetamide byproducts . The TMS group in N-trimethylsilyl-trichloroacetamide might modulate such catalytic activity by altering electron density.

Research Findings and Health Implications

Hepatotoxicity of Trichloroacetamide

Exposure to trichloroacetamide (TCAcAm) in mice induced liver inflammation, weight loss, and metabolic disruptions via pathways involving lipid metabolism and xenobiotic detoxification . While N-trimethylsilyl derivatives may exhibit reduced reactivity, their long-term toxicity remains unstudied.

Environmental Impact

Trichloroacetamide is a disinfection byproduct (DBP) in drinking water, with concentrations up to 8.18 μg/L . Silylated derivatives could persist in aquatic systems due to enhanced hydrophobicity, necessitating further ecotoxicological studies.

Industrial and Patent Landscape

Key Patents

-

EP0043630A2: Describes silylation processes using TMS reagents for pharmaceuticals .

-

US4400509A: Covers silylation catalysts for synthesizing silicon-containing acetamides .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume